molecular formula C23H23N3O4S2 B2929054 N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide CAS No. 303017-90-5

N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide

Cat. No.: B2929054
CAS No.: 303017-90-5
M. Wt: 469.57
InChI Key: XJEDWMNILUZFCS-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a structurally complex molecule featuring a benzodioxolyl moiety, a tricyclic thiadiazatricyclotridecatriene core, and a propanamide linker with a sulfanyl substituent. Its synthesis likely involves multi-step protocols, including amide coupling and sulfanyl group introduction, analogous to methods described for related compounds in .

The compound’s tricyclic core may confer rigidity, influencing binding affinity to biological targets. The prop-2-en-1-yl (allyl) substituent could modulate electronic properties or serve as a reactive handle for further derivatization.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-2-10-26-22(28)20-15-5-3-4-6-18(15)32-21(20)25-23(26)31-11-9-19(27)24-14-7-8-16-17(12-14)30-13-29-16/h2,7-8,12H,1,3-6,9-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDWMNILUZFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=CC4=C(C=C3)OCO4)SC5=C2CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique arrangement of functional groups, including a benzodioxole moiety, a thioether linkage, and a diazatricyclo structure. Its molecular formula is C21H22N4O5SC_{21}H_{22}N_4O_5S, with a molecular weight of approximately 414.55 g/mol.

Structural Representation

PropertyValue
IUPAC Name This compound
Molecular Formula C21H22N4O5SC_{21}H_{22}N_4O_5S
Molecular Weight 414.55 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that benzodioxole derivatives possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit enzyme activity.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds featuring thiazole and diazole rings have been documented to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in malignant cells.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar benzodioxole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that derivatives with sulfanyl groups exhibited enhanced activity compared to non-sulfanyl counterparts, suggesting that the presence of sulfur may play a crucial role in biological activity .

Study 2: Anticancer Potential

In another study reported in Cancer Research, the effects of a related compound on human breast cancer cell lines were investigated. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the intrinsic pathway .

Study 3: Mechanistic Insights

A mechanistic study published in Biochemical Pharmacology explored how similar compounds interact with the PI3K/Akt signaling pathway. The findings suggested that these compounds could effectively inhibit this pathway, which is often dysregulated in cancer cells, thereby providing a potential therapeutic avenue .

Comparison with Similar Compounds

Research Implications and Gaps

Priority research areas include:

  • Synthesis Optimization : Adapt methods from to improve yield and purity.
  • Crystallographic Studies : Use SHELX or ORTEP for 3D structure elucidation.
  • Bioactivity Screening : Prioritize assays for HDAC inhibition, kinase modulation, or antimicrobial activity based on structural analogs .

This analysis underscores the value of computational similarity indexing (–6) and hierarchical clustering () in guiding experimental workflows for novel compounds.

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